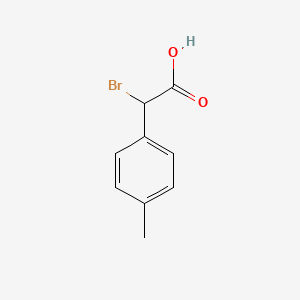

Bromo(4-methylphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPMVQRILWFYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616017 | |

| Record name | Bromo(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25297-16-9 | |

| Record name | Bromo(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bromo 4 Methylphenyl Acetic Acid and Analogues

Alternative α-Bromination Strategies for Phenylacetic Acid Scaffolds

While the HVZ reaction is a classic and reliable method, alternative strategies for α-bromination have been developed to overcome some of its limitations, such as harsh reaction conditions.

Free-radical bromination offers an alternative pathway for introducing a bromine atom at the α-carbon of carboxylic acids. fiveable.me This method typically involves the use of a radical initiator, such as light or peroxides, to generate bromine radicals from a bromine source like N-bromosuccinimide (NBS). fiveable.meyoutube.com

The mechanism involves the following steps: fiveable.me

Initiation: A bromine radical is generated from the brominating agent.

Propagation: The bromine radical abstracts a hydrogen atom from the α-carbon of the carboxylic acid, forming an α-carbon radical. This radical then reacts with another molecule of the brominating agent to form the α-bromo carboxylic acid and a new bromine radical, which continues the chain reaction.

This method can be particularly useful for substrates that are sensitive to the acidic conditions of the HVZ reaction. A patent describes the preparation of p-bromomethylphenylacetic acid by dissolving p-methylphenylacetic acid in a high-boiling point solvent and adding a brominating agent (bromine or NBS) and a catalyst (azobisisobutyronitrile or benzoyl peroxide), followed by heating and light irradiation. google.com

Modern synthetic methods often employ the strategy of activating the carboxylic acid to facilitate bromination. One such approach involves the in-situ generation of an enediolate from the aryl acetic acid using a combination of reagents like (AcO)₄B₂O and DBU. researchgate.netresearchgate.net This activated intermediate then undergoes electrophilic bromination with a mild brominating agent such as pyridinium (B92312) tribromide. researchgate.netresearchgate.net This catalytic late-stage bromination strategy allows for the α-C-H functionalization of a wide range of aryl acetic acids. researchgate.netresearchgate.net

Another approach involves the formation of other activated intermediates, such as silyl (B83357) ketene (B1206846) acetals, which can then be brominated under milder conditions. These methods offer greater control and can be more tolerant of various functional groups compared to the classical HVZ reaction.

Synthesis of Bromo-Substituted Aryl Acetic Acid Frameworks

Beyond α-bromination, the synthesis of aryl acetic acids with bromine substitution on the aromatic ring is also of significant interest. These compounds can be prepared through several synthetic routes.

One common method involves the electrophilic aromatic substitution of a pre-existing phenylacetic acid. For example, 4-bromophenylacetic acid can be prepared by treating phenylacetic acid with bromine and a catalyst like mercuric oxide, which results in a mixture of 2- and 4-bromo isomers that can be separated. wikipedia.org Regioselective bromination of activated systems like 4-methoxyphenylacetic acid can be achieved using bromine in acetic acid. nih.gov

Alternatively, the bromo-substituted aryl acetic acid can be built up from a bromo-substituted aromatic precursor. For instance, 4-bromobenzyl bromide can be converted to 4-bromophenylacetonitrile (B126402) via reaction with sodium cyanide, followed by hydrolysis to yield 4-bromophenylacetic acid. wikipedia.org Another patented process describes the preparation of α-bromo-phenylacetic acids by reacting a substituted benzaldehyde (B42025) with bromoform (B151600) and potassium hydroxide (B78521). google.com

The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.

Table of Reaction Conditions for Bromination of Phenylacetic Acid Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

| (4-Methylphenyl)acetic Acid | Br₂, PBr₃ (cat.) | Bromo(4-methylphenyl)acetic acid | - | masterorganicchemistry.com, wikipedia.org |

| p-Methylphenylacetic Acid | NBS, Benzoyl Peroxide, Chlorobenzene (B131634) | p-Bromomethylphenylacetic acid | 91.9% | google.com |

| Aryl Acetic Acid | (AcO)₄B₂O, DBU, Pyridinium Tribromide | α-Bromo Aryl Acetic Acid | 19-65% | researchgate.net |

| 4-Methoxyphenylacetic Acid | Br₂, Acetic Acid | 2-(3-Bromo-4-methoxyphenyl)acetic acid | 84% | nih.gov |

| (2-Chloro)benzaldehyde | CHBr₃, KOH, Dioxane/Water | α-Bromo(2-chloro)phenylacetic acid | 67% | google.com |

Strategies for Introducing the Bromine Atom onto the (4-Methylphenyl) Moiety Prior to Acetic Acid Formation

A primary strategy for synthesizing this compound involves the initial bromination of a suitable (4-methylphenyl) precursor, followed by reactions to introduce the acetic acid group.

One common approach starts with the bromination of p-xylene (B151628) (1,4-dimethylbenzene). This can be achieved through electrophilic aromatic substitution. The resulting brominated intermediate, typically 1-bromo-2,5-dimethylbenzene, can then undergo side-chain oxidation to form the corresponding benzoic acid. Subsequent steps are then required to convert the benzoic acid into the desired acetic acid derivative.

Alternatively, 4-methylaniline can serve as a starting material. A Sandmeyer-type reaction sequence can be employed, where the amino group is first diazotized and then replaced with a bromine atom to yield 4-bromotoluene. mdpi.com From 4-bromotoluene, the acetic acid side chain can be introduced. One method involves the reaction of 4-bromobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile to yield 4-bromophenylacetic acid. wikipedia.org

Another route begins with 2,6-dibromo-4-methylaniline, which can be converted to 3,4,5-tribromotoluene (B1615943) via diazotization and reaction with copper(I) bromide. mdpi.com While this specific example leads to a tribrominated product, the initial bromination of a methyl-substituted aniline (B41778) highlights a viable strategy for introducing bromine onto the phenyl ring.

A direct approach to a related compound, p-bromomethylphenylacetic acid, involves the radical bromination of p-methylphenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in a high-boiling point solvent such as chlorobenzene. google.com This method directly functionalizes the methyl group of the acetic acid side chain precursor.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| p-Methylphenylacetic acid | N-Bromosuccinimide, Benzoyl Peroxide, Chlorobenzene | p-Bromomethylphenylacetic acid | 91.9 | google.com |

| p-Methylphenylacetic acid | N-Bromosuccinimide, Azobisisobutyronitrile, Chlorobenzene | p-Bromomethylphenylacetic acid | 90 | google.com |

This table showcases the synthesis of a related bromo-phenylacetic acid derivative, highlighting a direct bromination method.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Acetic Acid Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl acetic acid derivatives, offering high efficiency and broad substrate scope. These methods often involve the coupling of an aryl halide with a suitable acetic acid equivalent.

One notable development is the palladium-catalyzed α-arylation of aryl acetic acids. organic-chemistry.orgacs.orgnih.govacs.orgnih.gov This deprotonative cross-coupling process (DCCP) enables the reaction of aryl acetic acids with a wide range of aryl bromides and chlorides. organic-chemistry.orgacs.orgnih.govacs.orgnih.gov The reaction proceeds through the formation of a dienolate intermediate, which then couples with the aryl halide. organic-chemistry.orgacs.orgnih.gov This method allows for the direct formation of the carbon-carbon bond between the aromatic ring and the α-carbon of the acetic acid. While challenges such as chemoselectivity and potential side reactions like ortho-arylation exist, this protocol provides a general method for the α-arylation of aryl acetic acids. acs.orgnih.gov

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that can be employed. mdpi.com For instance, an aryl boronic acid can be coupled with a brominated precursor. An example involves the reaction of 3,4,5-tribromotoluene with phenylboronic acid in the presence of a palladium catalyst to introduce phenyl groups. mdpi.com A similar strategy could be envisioned where a bromo(4-methylphenyl)boronic ester is coupled with a suitable acetic acid synthon.

Furthermore, palladium catalysis can be used in carbonylation reactions. For example, p-bromotoluene can be reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst to form the corresponding ethyl p-bromoacetate, which can then be hydrolyzed to 4-bromophenylacetic acid. chemicalbook.com

| Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| p-Bromotoluene, Ethanol, Carbon Monoxide | Pd(Xantphos)Cl₂, di-tert-butyl peroxide | Ethyl p-bromoacetate | 73 | chemicalbook.com |

| Ethyl p-bromoacetate | Sodium hydroxide, 1,4-Dioxane, Water | 4-Bromophenylacetic acid | 93 | chemicalbook.com |

This table illustrates a two-step synthesis of 4-bromophenylacetic acid involving a palladium-catalyzed carbonylation followed by hydrolysis.

Non-Metal Catalyzed Routes to Phenylacetic Acid Derivatives as Precursors

While metal-catalyzed reactions are prevalent, non-metal catalyzed routes to phenylacetic acid derivatives, which can serve as precursors to this compound, are also of significant interest. These methods often avoid the cost and potential toxicity associated with heavy metals.

One such process involves the use of macrocyclic catalysts like crown ethers or cryptands to facilitate the synthesis of phenylacetic acid. google.com In this method, an alkali metal, a phenyl halide, a solvent, and the catalyst are combined. google.com For example, sodium, chlorobenzene, and toluene (B28343) can be reacted in the presence of a catalyst like cryptand chemicalbook.comchemicalbook.comchemicalbook.com or 16-crown-5. google.com The catalyst accelerates the reaction of sodium with chlorobenzene to form phenylsodium (B238773), which then reacts with toluene to form benzylsodium. google.com Subsequent carbonation and acidification yield phenylacetic acid. google.com This catalytic approach offers a more efficient and industrially scalable alternative to non-catalytic methods. google.com

Another area of development is the biotransformation of amino acids to produce phenylacetic acids. researchgate.net Certain microorganisms, such as yeasts, can metabolize aromatic amino acids like L-phenylalanine to produce phenylacetic acid. researchgate.net This biosynthetic pathway involves the conversion of phenylalanine to phenylacetaldehyde, which is then oxidized to phenylacetic acid. researchgate.net While this approach is primarily used for the synthesis of phenylacetic acid itself, it represents a green and sustainable route to the core structure, which could then be subjected to bromination.

| Reactants | Catalyst/Conditions | Product | Significance | Reference |

| Sodium, Chlorobenzene, Toluene | Cryptand chemicalbook.comchemicalbook.comchemicalbook.com or 16-crown-5 | Phenylacetic acid | Catalytic, high-yield formation of phenylsodium intermediate | google.com |

| L-Phenylalanine | Yeast (e.g., Yarrowia) | Phenylacetic acid | Biocatalytic, sustainable route | researchgate.net |

This table highlights non-metal catalyzed and biocatalytic approaches for the synthesis of the phenylacetic acid core structure.

Stereoselective Synthesis and Chiral Resolution of α Bromo 4 Methylphenyl Acetic Acid

Enantioselective Synthetic Approaches

The direct formation of a single enantiomer of α-Bromo(4-methylphenyl)acetic acid from prochiral precursors represents an efficient strategy. These methods aim to create the chiral center with a high degree of stereocontrol, often employing chiral catalysts or auxiliaries.

Asymmetric α-Bromination Methods

Asymmetric α-bromination involves the direct, enantioselective introduction of a bromine atom at the α-position of a carbonyl compound. While direct application to 4-methylphenylacetic acid is challenging, organocatalytic strategies developed for related carbonyl compounds provide a foundational approach. For instance, the enantioselective α-bromination of aldehydes and ketones has been successfully achieved using chiral organocatalysts. rsc.org These reactions typically proceed through the formation of a chiral enamine or enolate intermediate, which then reacts with an electrophilic bromine source. A C2-symmetric diphenylpyrrolidine catalyst can afford α-brominated aldehydes in good yields and with enantiomeric excesses (ee) up to 96%, while C2-symmetric imidazolidine catalysts have been used for ketones, achieving up to 94% ee. rsc.org Adapting this methodology to carboxylic acid derivatives like 4-methylphenylacetic acid is a key area of research.

Chiral Catalyst-Mediated Reactions

Chiral catalysts are instrumental in creating a stereochemically defined environment that favors the formation of one enantiomer over the other. Beyond direct bromination, chiral catalysts can be employed in C-C bond-forming reactions to establish the quaternary stereocenter. Copper-catalyzed enantioselective synthesis of α-quaternary ketones, α-ketoesters, and aldehydes from simple carboxylic acids demonstrates the utility of this approach. nih.gov These reactions use acyl electrophiles and organodiboron reagents promoted by a chiral copper catalyst. nih.gov Similarly, chiral-at-metal rhodium complexes have been developed to catalyze asymmetric reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, with high enantioselectivity. nih.gov The principles of using a well-defined chiral metal center to control the facial selectivity of an incoming reagent are directly applicable to the synthesis of chiral α-bromo acids.

Resolution of Racemic α-Bromo(4-methylphenyl)acetic Acid

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For α-Bromo(4-methylphenyl)acetic acid, several powerful techniques have been explored that go beyond classical resolution, often incorporating dynamic processes to improve theoretical yields.

Crystallization-Induced Dynamic Resolution (CIDR) of Diastereomeric Salts

Crystallization-Induced Dynamic Resolution (CIDR) is a highly efficient technique that combines the crystallization of a less soluble diastereomeric salt with the in-situ racemization of the more soluble diastereomer in solution. This dynamic equilibrium allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically enriched product.

A notable application of this method involves the resolution of racemic α-bromo acids by forming diastereomeric salts with chiral amines. researchgate.netnih.govacs.org In one study, a racemic α-bromo acid was reliably converted to its R-enantiomer with 90% yield and 88% ee by using (1R,2S)-2-amino-1,2-diphenylethanol as the resolving agent. researchgate.netacs.org The crucial racemization step was facilitated by a catalytic amount of tetrabutylammonium bromide. researchgate.netacs.org Further enrichment to enantiomeric homogeneity can often be achieved through recrystallization. researchgate.net Kinetic studies have shown that factors such as temperature, catalyst concentration, and solvent polarity significantly influence the resolution rate, yield, and enantiomeric excess. nih.gov

| Resolving Agent | Racemization Catalyst | Substrate | Yield | Enantiomeric Excess (ee) |

| (1R,2S)-2-amino-1,2-diphenylethanol | Tetrabutylammonium bromide | Racemic α-bromo acid | 90% | 88% |

Table 1: Example of CIDR for α-bromo acids. researchgate.netacs.org

Coordination-Mediated Resolution Techniques

Coordination-mediated resolution utilizes chiral metal complexes or ligands to form diastereomeric coordination compounds with the enantiomers of a racemic substrate. The differing physicochemical properties of these diastereomeric complexes, such as solubility or chromatographic retention, allow for their separation. While specific examples for α-Bromo(4-methylphenyl)acetic acid are not prevalent, the underlying principles are well-established. For example, racemic chiral-at-metal rhodium complexes have been resolved by forming diastereomeric complexes with the enantiopure amino acid, (S)-phenylglycine. nih.gov This process, which separates diastereomers based on their differential reactivity and crystallization, illustrates the power of coordination chemistry in resolving chiral compounds. The inverse process, using a chiral metal complex to resolve a racemic acid, follows the same fundamental principle of forming separable diastereomeric species.

Non-Enzymatic Kinetic Resolution Approaches

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Non-enzymatic approaches are particularly valuable as they avoid the limitations of biological systems.

Acylative kinetic resolution of racemic alcohols, including bromohydrins, has been achieved with high selectivity using chiral guanidine organocatalysts. oup.com This highlights a strategy where a chiral catalyst preferentially acylates one enantiomer, leaving the other enriched. Another approach involves chiral bifunctional sulfide-catalyzed bromolactonization, which has been applied to the kinetic resolution of α-quaternary carboxylic acids. oup.comresearchgate.net These methods demonstrate that a chiral catalyst can effectively differentiate between the two enantiomers of a racemic carboxylic acid in a bond-forming reaction. For α-bromo amides, a related class of compounds, dynamic kinetic resolution has been achieved through asymmetric nucleophilic substitution, where a chiral nucleophile reacts with the racemic amide in the presence of a racemizing agent like tetrabutylammonium iodide (TBAI), leading to a single diastereomeric product with high stereoselectivity. nih.gov

| Method | Catalyst/Reagent | Substrate Class | Key Feature |

| Acylative Resolution | Chiral Guanidine | Racemic 2-bromo-1-arylethanols | High selectivity (s-values up to 129) |

| Bromolactonization | Chiral Bifunctional Sulfide | α-Quaternary Carboxylic Acids | Resolution of challenging quaternary centers |

| Dynamic Nucleophilic Substitution | Chiral Amino Esters / TBAI | α-Bromo Amides | In-situ racemization leads to high yield of one diastereomer |

Table 2: Examples of Non-Enzymatic Kinetic Resolution Strategies. oup.comoup.comnih.gov

Stability of Enantiomers and Racemization Pathways

The stereochemical stability of the enantiomers of α-bromo(4-methylphenyl)acetic acid is a critical factor in its synthesis, resolution, and application, as the biological or chemical activity of chiral molecules often resides in a single enantiomer. The carbon atom to which the bromine is attached is the stereocenter, and its configuration is susceptible to inversion, leading to racemization—the formation of an equimolar mixture of both enantiomers. This process effectively results in the loss of optical activity.

The stability of the enantiomers of α-bromo(4-methylphenyl)acetic acid is influenced by several factors, including temperature, solvent polarity, and the presence of acidic or basic catalysts. The primary mechanism for the racemization of α-halo carboxylic acids involves the formation of a planar intermediate, which can be either an enol or an enolate anion. libretexts.org

Under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated, which facilitates the formation of an enol tautomer. This enol form is planar at the α-carbon, and upon re-ketonization, there is an equal probability of protonation from either face of the double bond, leading to a racemic mixture. openstax.org

In the presence of a base, a proton can be abstracted from the α-carbon, forming a planar enolate anion. Similar to the enol intermediate, subsequent protonation of the enolate can occur from either side, resulting in racemization. Base-catalyzed racemization is a well-documented pathway for many α-substituted carboxylic acids.

The rate of racemization is dependent on the ease of formation of this planar intermediate. Factors that stabilize the enol or enolate will generally increase the rate of racemization. For α-bromo(4-methylphenyl)acetic acid, the phenyl ring can provide some resonance stabilization to the intermediate.

The following table summarizes the general factors known to influence the racemization of α-halo carboxylic acids, which are applicable to α-bromo(4-methylphenyl)acetic acid.

| Factor | Effect on Racemization Rate | Rationale |

| Temperature | Increases | Provides the necessary activation energy for the formation of the planar intermediate. |

| pH | Increases at both low and high pH | Acid-catalyzed enol formation and base-catalyzed enolate formation are promoted. |

| Solvent Polarity | Generally increases in polar solvents | Polar solvents can stabilize the charged intermediates (enolate) or facilitate proton transfer. |

| Presence of Nucleophiles | Can increase | Nucleophilic substitution at the α-carbon can proceed with inversion of configuration, contributing to racemization. wikipedia.org |

It is important to note that under neutral conditions and at ambient temperatures, the enantiomers of α-bromo(4-methylphenyl)acetic acid are expected to be relatively stable. However, during chemical transformations or purification processes, particularly those involving heat or acidic/basic reagents, the risk of racemization should be considered and controlled to maintain the enantiomeric purity of the desired product.

Chemical Reactivity and Mechanistic Investigations of Bromo 4 Methylphenyl Acetic Acid

Reactions at the α-Carbon

The bromine atom at the α-position to the carboxylic acid group is a key site for nucleophilic substitution and the starting point for the synthesis of various α-functionalized derivatives.

The α-bromo group in bromo(4-methylphenyl)acetic acid is susceptible to attack by various nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the bromide ion.

With Hydroxide (B78521) and Alkoxides: Reaction with hydroxide ions leads to the formation of the corresponding α-hydroxy acid. Similarly, alkoxides can be used to synthesize α-alkoxy derivatives. These reactions are typically carried out in a suitable solvent, and the reaction conditions can be optimized to favor the substitution product.

With Amines: Primary and secondary amines can react with α-bromo acids to form α-amino acids. researchgate.net However, the reaction of primary amines with compounds like ethyl bromoacetate (B1195939) can sometimes lead to N-alkylation as a competing reaction. researchgate.net To favor the desired amide formation, it is often better to perform an amide coupling reaction with the corresponding bromoacetic acid. researchgate.net For instance, the reaction of methyl α-bromo-2-chlorophenylacetate with 4,5,6,7-tetrahydro thieno[3,2-c] pyridine (B92270) in the presence of sodium bicarbonate yields the corresponding α-amino ester. google.com

The following table summarizes typical nucleophilic substitution reactions at the α-carbon.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide | Sodium Hydroxide | α-hydroxy acid |

| Alkoxide | Sodium Methoxide | α-alkoxy acid |

| Amine | Ammonia (B1221849), Primary/Secondary Amines | α-amino acid |

The reactivity of the α-bromo group allows for its conversion into a variety of other functional groups, expanding the synthetic utility of this compound.

α-Hydroxy Derivatives: As mentioned, hydrolysis with a base like potassium hydroxide can produce the α-hydroxy acid. google.com This conversion is a standard transformation in organic synthesis.

α-Amino Derivatives: The synthesis of α-amino acids from α-bromo acids is a well-established method. For example, p-aminophenylacetic acid can be prepared through the reduction of p-nitrophenylacetic acid. orgsyn.org Another route involves the reaction of an α-bromo ester with an amine, followed by hydrolysis. google.com

α-Mercapto Derivatives: The synthesis of α-mercapto derivatives can be achieved through various synthetic routes. One common method involves the reaction of an α-bromo acid with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. A related synthesis of 4-mercapto-phenyl-acetic acid starts from 4-aminophenyl-acetic acid via a diazonium salt intermediate which is then reacted with potassium ethyl xanthogenate, followed by hydrolysis. prepchem.com Another approach describes the preparation of 4-methylthio phenylacetic acid by reacting 4-bromophenylacetic acid with sodium methyl mercaptide in the presence of a copper catalyst. google.com

This table highlights the conversion to different α-functionalized derivatives.

| Desired Functional Group | Synthetic Approach |

| α-hydroxy | Hydrolysis of the α-bromo acid. google.com |

| α-amino | Reaction with amines or through reduction of a nitro precursor. google.comorgsyn.org |

| α-mercapto | Reaction with sulfur nucleophiles or via multi-step synthesis from an amino precursor. prepchem.comgoogle.com |

This compound and its derivatives can serve as precursors for the synthesis of lactams, particularly β-lactams, which are important structural motifs in various biologically active compounds. The general strategy involves the reaction of an α-bromo ester with an imine (Schiff base) in the presence of a base, a reaction known as the Staudinger synthesis. While a direct example for this compound is not provided in the search results, the reactivity pattern is analogous to other α-halo esters used in β-lactam synthesis.

Reactions on the Aromatic Ring

The aromatic ring of this compound, substituted with a bromine atom and a methylphenylacetic acid group, can undergo reactions typical of substituted benzenes.

The bromine atom on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This allows for the formation of new carbon-carbon bonds, enabling the synthesis of more complex biaryl structures. In a Suzuki coupling, an aryl halide (in this case, the bromo-substituted phenylacetic acid derivative) is reacted with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov For instance, the Suzuki coupling of 4-bromo-substituted heterocycles with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate can lead to the corresponding phenyl-substituted products. nih.gov These reactions are highly versatile and tolerate a wide range of functional groups. nih.gov

The table below provides an overview of palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | This compound derivative, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a key site for chemical modification, readily undergoing transformations such as esterification and amide formation. These reactions are fundamental in synthesizing a diverse range of derivatives.

Esterification of this compound can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, which then reacts readily with an alcohol to form the corresponding ester. This method avoids the equilibrium limitations of the Fischer esterification.

Research on the esterification of structurally similar α-bromo-phenylacetic acids has demonstrated the utility of these methods. For instance, α-bromo(2-chloro)phenyl acetic acid has been successfully converted to its methyl ester by refluxing with methanol (B129727) and concentrated sulfuric acid. google.com Similar conditions are applicable to this compound for the synthesis of its various alkyl esters. The use of heterogeneous acid catalysts, such as Amberlyst-15, also presents a greener alternative to traditional homogeneous catalysts, allowing for easier separation and potential recycling. medcraveonline.com

Table 1: Representative Esterification Reactions of α-Bromo-Aryl-Acetic Acids

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| α-Bromo(2-chloro)phenyl acetic acid | Methanol | Conc. H₂SO₄ | Reflux, 4 hours | Methyl α-bromo(2-chloro)phenylacetate | google.com |

| Phenylacetic acid | 4-Ethoxyphenol | Amberlyst-15 | Reflux, Solvent-free | (4-Ethoxyphenyl) 2-phenylacetate | medcraveonline.com |

| Acetic acid | Isoamyl alcohol | Glacial Acetic Acid | Reflux | Isoamyl acetate | medcraveonline.com |

| Eugenol | Acetic anhydride | Novozym 435 | 60°C | Eugenyl acetate | nih.gov |

The synthesis of amides from this compound can be accomplished by reacting it with ammonia or a primary or secondary amine. However, the direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. libretexts.org To facilitate this transformation under milder conditions, the carboxylic acid is typically activated. orgsyn.org

One common strategy is the use of coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or ethyl(dimethylaminopropyl)carbodiimide (EDC), are frequently employed to form an active intermediate that is readily attacked by the amine. u-tokyo.ac.jp Boric acid has also emerged as an effective and environmentally benign catalyst for the direct amidation of carboxylic acids. u-tokyo.ac.jp

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting α-bromo-(4-methylphenyl)acetyl chloride can then react with a wide range of amines to produce the desired amides in high yields. libretexts.org

Table 2: General Methods for Amide Bond Formation from Carboxylic Acids

| Activation Method | Coupling Reagent/Catalyst | Amine | General Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| In situ activation | Dicyclohexylcarbodiimide (DCC)/1-Hydroxybenzotriazole (HOBt) | Primary/Secondary | Room temperature, various solvents | Amide | u-tokyo.ac.jp |

| In situ activation | Boric Acid | Primary/Secondary | Heating, often in toluene (B28343) or xylene | Amide | u-tokyo.ac.jp |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Primary/Secondary | Typically at room temperature or gentle heating | Amide | libretexts.org |

| In situ activation | Acetylene/Ruthenium catalyst | Primary/Secondary | 80°C, Dioxane | Amide | libretexts.org |

Reaction Kinetics and Mechanistic Pathways of Halogenation

The halogenation of this compound can proceed through different pathways depending on the reaction conditions. The term "halogenation" in this context primarily refers to the electrophilic substitution on the aromatic ring, as the benzylic alpha-position is already substituted with a bromine atom.

The aromatic ring of this compound contains two substituents: a methyl group (-CH₃) and a bromoacetyl group (-CH(Br)COOH). The methyl group is an activating, ortho-, para-directing substituent due to its electron-donating inductive and hyperconjugation effects. Conversely, the bromoacetyl group is a deactivating, meta-directing substituent because of the strong electron-withdrawing inductive effect of both the bromine atom and the carboxylic acid group.

In an electrophilic aromatic substitution reaction, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), the position of the incoming electrophile will be determined by the combined electronic effects of these two groups. The activating methyl group will direct the incoming electrophile to the positions ortho and para to it (positions 2 and 3, and position 5 relative to the bromoacetyl group). The deactivating bromoacetyl group will direct to the positions meta to it (positions 3 and 5). Therefore, the substitution is most likely to occur at the positions activated by the methyl group and not strongly deactivated by the bromoacetyl group. The position ortho to the methyl group and meta to the bromoacetyl group (position 3) is a likely site for halogenation.

The kinetics of such a reaction would be expected to follow a second-order rate law, being first order in the aromatic substrate and first order in the electrophile. youtube.com The rate-determining step is typically the formation of the sigma complex (arenium ion), where the aromaticity of the ring is temporarily broken. The stability of this intermediate is crucial. The presence of the deactivating bromoacetyl group will generally slow down the rate of electrophilic aromatic substitution compared to toluene.

The mechanism for the acid-catalyzed halogenation of ketones provides a useful analogy for understanding the activation of the carbonyl group, although in this case, we are concerned with the aromatic ring. masterorganicchemistry.comyoutube.com The acid catalyst polarizes the carbonyl group, further deactivating the ring.

It is important to distinguish this from the α-halogenation of carboxylic acids (the Hell-Volhard-Zelinsky reaction), which is a method to introduce a halogen at the α-carbon. Since this compound already possesses an α-bromo substituent, this reaction is not relevant for further halogenation at that position unless there were remaining α-hydrogens.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -CH(Br)COOH (Bromoacetyl) | Deactivating | Meta |

Advanced Spectroscopic Characterization of Bromo 4 Methylphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen atomic environments.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm, due to the acidic nature of the proton.

Aromatic Protons (C₆H₄): The p-substituted phenyl ring would give rise to a characteristic AA'BB' system. Two doublets are expected in the aromatic region (typically 7.0-7.5 ppm). The protons ortho to the acetic acid substituent (H-2' and H-6') and the protons ortho to the methyl group (H-3' and H-5') would be chemically distinct.

Methine Proton (-CHBr-): A singlet corresponding to the single proton on the alpha-carbon, deshielded by the adjacent bromine atom, phenyl ring, and carboxylic acid group, would likely appear in the 4.5-5.5 ppm range.

Methyl Protons (-CH₃): A sharp singlet for the three equivalent protons of the p-methyl group is expected in the upfield region, typically around 2.3-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Bromo(4-methylphenyl)acetic Acid

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (C₆H₄) | ~7.2 - 7.4 | AA'BB' System (2 Doublets) | 4H |

| Methine (-CHBr) | ~5.0 - 5.5 | Singlet | 1H |

| Methyl (-CH₃) | ~2.3 - 2.4 | Singlet | 3H |

(Note: These are theoretical predictions as experimental data was not found in the searched sources.)

A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For 2-bromo-2-(4-methylphenyl)acetic acid, seven distinct carbon signals are predicted. Data for the closely related analogue, 2-bromo-2-phenylacetic acid, can provide a reference for some of the expected shifts. chemicalbook.com

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, typically between 170-180 ppm.

Aromatic Carbons (C₆H₄): Four signals are expected for the aromatic carbons due to the p-substitution pattern. The carbon bearing the acetic acid group (C-1') and the carbon bearing the methyl group (C-4') are quaternary and will have distinct shifts. The two pairs of equivalent CH carbons (C-2'/C-6' and C-3'/C-5') will also produce signals in the typical aromatic range of 125-140 ppm.

Methine Carbon (-CHBr-): The alpha-carbon, bonded to bromine, is expected to have a chemical shift in the range of 40-55 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal should appear in the upfield region of the spectrum, typically around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C =O) | ~170 - 180 |

| Aromatic (C-1') | Data not available |

| Aromatic (C-2'/C-6') | ~128 - 135 |

| Aromatic (C-3'/C-5') | ~128 - 135 |

| Aromatic (C-4') | Data not available |

| Methine (-C HBr) | ~40 - 55 |

| Methyl (-C H₃) | ~20 - 22 |

(Note: These are theoretical predictions as experimental data was not found in the searched sources. Values for aromatic carbons are general estimates.)

Although no 2D NMR data is available for this compound from the searches, these techniques would be invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. For this molecule, it would primarily show correlations between the aromatic protons in the p-substituted ring system.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to. It would definitively link the ¹H signals for the methine, aromatic, and methyl protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. For instance, HMBC would show correlations from the methyl protons to the C-4' and C-3'/C-5' carbons, and from the methine proton to the C-1' and C-2'/C-6' carbons, as well as the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid should appear around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group typically appear in the 1210-1320 cm⁻¹ and 1360-1440 cm⁻¹ regions, respectively.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically produce multiple bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 500-690 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Alkyl Halide | C-Br Stretch | 500 - 690 | Medium-Strong |

(Note: These are theoretical predictions as experimental data was not found in the searched sources.)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₉BrO₂), the analysis would reveal key information.

The molecular weight is approximately 229.07 g/mol . sigmaaldrich.com A key feature in the mass spectrum would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This characteristic isotopic pattern is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways would likely include:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of the bromine atom (-Br, 79/81 Da).

Cleavage to form the p-tolyl cation.

Table 4: Predicted Mass Spectrometry Peaks for this compound

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 228/230 | [C₉H₉BrO₂]⁺ | Molecular ion peak showing bromine isotope pattern |

| 183/185 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 149 | [M - Br]⁺ | Loss of a bromine atom |

| 91 | [C₇H₇]⁺ | Tropylium ion (from p-tolyl group) |

(Note: These are theoretical predictions as experimental data was not found in the searched sources.)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For any isomer of this compound, with the chemical formula C₉H₉BrO₂, the theoretical exact mass can be calculated. This calculated value would then be compared to the experimentally obtained value from HRMS analysis to confirm the elemental composition. The presence of bromine is particularly notable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da, which is a clear indicator for the presence of a single bromine atom in the molecule.

Table 1: Theoretical Exact Mass for this compound

| Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₉⁷⁹BrO₂ | [M+H]⁺ | 228.9862 |

This table presents theoretical data. Actual experimental values would be required for confirmation.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers structural information through the analysis of its fragmentation pattern. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

For a compound like this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present:

Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), or the loss of water (18 Da) from the molecular ion.

Cleavage of the benzylic bond: The bond between the phenyl ring and the acetic acid moiety can cleave, leading to the formation of a bromotolyl cation or a related fragment.

Loss of a bromine atom: The carbon-bromine bond can break, resulting in a fragment ion without bromine.

Fragments of the aromatic ring: Further fragmentation of the aromatic ring can also occur.

A detailed analysis of the m/z values of these fragments in the mass spectrum would allow for the reconstruction of the molecule's structure and the confirmation of the positions of the bromo and methyl substituents on the phenyl ring.

X-ray Diffraction Studies

X-ray diffraction is a powerful technique that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Elucidation

To perform SCXRD, a high-quality single crystal of the compound is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the crystal system, space group, and the precise coordinates of each atom in the unit cell.

For an isomer of this compound, SCXRD would reveal:

The exact connectivity of the atoms, confirming the substitution pattern on the phenyl ring.

Bond lengths, bond angles, and torsion angles within the molecule.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or halogen bonding, which dictate how the molecules pack in the crystal lattice.

Table 2: Example Crystallographic Data for a Related Compound (3-Bromo-4-methoxyphenylacetic acid)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.5022(4) |

| b (Å) | 8.2690(2) |

| c (Å) | 9.0199(3) |

| β (°) | 93.573(1) |

| Volume (ų) | 930.67(5) |

This data is for a related compound and serves as an example of the information obtained from an SCXRD experiment.

Absolute Stereochemistry Determination

Chirality is a key feature of many organic molecules. If an isomer of this compound is chiral (i.e., it is non-superimposable on its mirror image), it will exist as a pair of enantiomers. The determination of the absolute stereochemistry (the actual three-dimensional arrangement of the atoms) is crucial.

X-ray diffraction of a single crystal of an enantiomerically pure sample is a primary method for determining absolute stereochemistry. This is often achieved by analyzing the anomalous scattering of the X-rays by the atoms, particularly heavier atoms like bromine. The Flack parameter is a value calculated during the crystallographic refinement that indicates whether the determined absolute structure is correct. A value close to 0 indicates the correct assignment, while a value close to 1 suggests that the inverted structure is the correct one.

For a chiral isomer of this compound, a successful SCXRD experiment on a suitable crystal would unambiguously establish its absolute configuration.

Computational Chemistry Investigations of Bromo 4 Methylphenyl Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the Bromo(4-methylphenyl)acetic acid molecule, corresponding to the minimum energy on the potential energy surface. The result is a set of optimized structural parameters.

Expected Data: A data table would typically be generated listing key bond lengths (e.g., C-Br, C-C, C=O, O-H), bond angles (e.g., C-C-Br, C-C-O), and dihedral angles that define the molecule's shape.

Electronic Structure: The analysis would provide insights into the distribution of electrons within the molecule and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). google.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Expected Data: A table would present the calculated energies of the HOMO and LUMO in electron volts (eV). From these values, the energy gap (ΔE = ELUMO – EHOMO) would be calculated.

Interpretation: A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The analysis would also visualize the electron density distribution of these orbitals, showing where the molecule is most likely to donate or accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to identify the electron-rich and electron-deficient regions, which is critical for predicting how the molecule will interact with other chemical species.

Expected Data: An MEP map is a 3D color-coded image.

Interpretation: Different colors on the map indicate varying electrostatic potentials. Typically, red areas signify regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-deficient, susceptible to nucleophilic attack). Green areas represent neutral potential. For this compound, negative regions would be expected around the oxygen atoms of the carboxylic acid group, while positive regions might be found around the acidic hydrogen.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy, which reveals the significance of intramolecular charge transfer and hyperconjugation.

Expected Data: Data tables would list the natural atomic charges (Mulliken or NPA charges) on each atom (C, H, O, Br), showing how electrons are distributed. Another table would detail the key donor-acceptor interactions and their corresponding stabilization energies (E(2)) in kcal/mol.

Interpretation: The analysis would identify the most significant orbital interactions that contribute to the molecule's stability and provide a quantitative measure of the electron density on each atom.

Aromaticity Indices (e.g., HOMA)

Aromaticity is a key property of cyclic, planar molecules with delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common index used to quantify the degree of aromaticity. It is calculated based on the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system.

Expected Data: A single HOMA value for the 4-methylphenyl ring of the molecule.

Interpretation: A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values would imply an anti-aromatic character. This would confirm the aromatic nature of the phenyl ring in the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is widely employed to predict electronic absorption spectra (like UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states.

Expected Data: A data table would list the calculated excitation energies (in eV), corresponding wavelengths (in nm), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in the most significant electronic transitions.

Interpretation: This analysis would predict the wavelengths at which this compound would absorb light and identify the nature of these transitions (e.g., π → π* or n → π*), providing a theoretical basis for its spectroscopic properties.

Thermodynamic and Kinetic Calculations

Thermodynamic and kinetic calculations are fundamental to understanding the stability and reactivity of this compound. These computations, typically performed using DFT methods, provide valuable data on parameters such as enthalpy, entropy, and Gibbs free energy. These values are essential for predicting the spontaneity of reactions and the stability of different molecular conformations.

Kinetic calculations focus on the energy barriers of potential reactions, such as decomposition or dimerization. For instance, the study of acetic acid decomposition through DFT has provided insights into the reaction pathways and their associated activation energies. researchgate.net For this compound, such calculations would explore how the bromo and methyl groups influence the stability of the carboxylic acid group and the phenyl ring, affecting its reactivity.

Global reactivity descriptors, including electronegativity, hardness, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, are also determined through these calculations. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the phenyl ring are expected to modulate these properties significantly.

Table 1: Calculated Thermodynamic and Reactivity Parameters for a Bromo-substituted Phenylacetic Acid Isomer Note: These values are representative and based on DFT calculations for analogous compounds.

| Parameter | Calculated Value | Unit |

| Enthalpy (H) | -1530.25 | Hartree |

| Gibbs Free Energy (G) | -1530.31 | Hartree |

| Entropy (S) | 110.5 | cal/mol·K |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.87 | eV |

| Electronegativity (χ) | 3.915 | eV |

| Hardness (η) | 2.935 | eV |

Non-Linear Optical (NLO) Properties Prediction

The investigation of non-linear optical (NLO) properties is a burgeoning field of materials science, with applications in optoelectronics and photonics. Computational methods are instrumental in predicting the NLO response of molecules, guiding the synthesis of new materials with desired optical characteristics. For organic molecules, the NLO properties are intimately linked to their electronic structure, particularly the presence of donor-acceptor groups and extended π-conjugation. nih.gov

Research has shown that the incorporation of bromine atoms into organic chromophores can significantly enhance their molecular first-order hyperpolarizabilities (β). rsc.org This enhancement is attributed to the heavy atom effect and the influence of bromine on the electronic distribution within the molecule. For this compound, the interplay between the electron-withdrawing bromo group, the electron-donating methyl group, and the phenylacetic acid framework is expected to result in notable NLO properties.

DFT calculations are employed to compute the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) of the molecule. nih.gov These parameters quantify the molecule's response to an external electric field and are indicative of its potential for second-harmonic generation and other NLO phenomena.

Table 2: Predicted Non-Linear Optical Properties for a Bromo-substituted Phenylacetic Acid Isomer Note: These values are representative and based on DFT calculations for analogous compounds.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 2.58 | Debye |

| Mean Polarizability (α) | 185.3 | a.u. |

| First Hyperpolarizability (β) | 450.7 | a.u. |

Solvation Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational solvation models are used to predict how the presence of a solvent affects the molecular geometry, electronic structure, and reactivity of a solute. These models can range from implicit continuum models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit models that involve the individual simulation of solvent molecules.

For this compound, solvation is expected to play a crucial role in its acidity and reaction kinetics. The carboxylic acid group can form hydrogen bonds with protic solvents, which can stabilize the carboxylate anion and thus increase acidity. The polarity of the solvent will also affect the molecule's conformational preferences and its interaction with other reactants.

Computational studies on the effects of solvent polarity and temperature on similar organic acids have demonstrated the utility of DFT in predicting these changes. dntb.gov.ua By performing calculations in different simulated solvent environments, it is possible to obtain insights into the solvation free energy and the changes in molecular properties such as dipole moment and polarizability upon solvation.

Table 3: Predicted Solvation Effects on Molecular Properties of a Bromo-substituted Phenylacetic Acid Isomer Note: These values are representative and based on DFT calculations for analogous compounds in different solvent models.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | 2.58 | 0 |

| Dichloromethane | 8.93 | 3.85 | -5.2 |

| Ethanol | 24.55 | 4.52 | -7.8 |

| Water | 78.39 | 5.15 | -9.3 |

Applications of Bromo 4 Methylphenyl Acetic Acid As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The reactivity of the α-bromo-α-aryl carboxylic acid moiety makes Bromo(4-methylphenyl)acetic acid a valuable starting material for the elaboration of more complex molecular architectures. While direct and extensive research on this specific molecule is not widely documented, its utility can be inferred from the well-established reactivity of analogous α-bromophenylacetic acids in the synthesis of bioactive compounds. These related compounds are known intermediates in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.org For instance, the structurally similar 4-(bromomethyl)phenylacetic acid has been utilized as a precursor for serine protease inhibitors. google.com

The synthesis of various phenylacetic acid derivatives with potential biological activities has been a subject of interest. For example, multi-step syntheses have been developed to create complex phenylacetic acid derivatives that show promise as starting materials for further functionalization, highlighting the importance of substituted phenylacetic acids as key synthetic intermediates. nih.gov The general strategy often involves the initial synthesis of a core structure, which is then further elaborated, a role for which this compound is well-suited.

Table 1: Examples of Complex Molecules Derived from Phenylacetic Acid Precursors

| Precursor | Resulting Complex Molecule/Class | Potential Application |

| α-bromo(2-chloro)phenyl acetic acid | Thieno[3,2-c]pyridine derivatives | Medicament |

| 2-(3,4-dimethoxyphenyl)acetic acid | (±)-Emetine (formal synthesis) | Bioactive natural product |

| 4-(Bromomethyl)phenylacetic acid | Serine protease inhibitors | Pharmaceutical |

Role in the Synthesis of Chiral Intermediates

The α-carbon of this compound is a prochiral center, and as such, this compound can be a valuable precursor for the synthesis of chiral intermediates. The development of stereoselective methods to prepare enantiomerically enriched compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. wikipedia.org

While specific examples detailing the use of this compound for this purpose are not abundant in the literature, the general principle of using α-halo acids in asymmetric synthesis is well-established. For instance, chiral oxazolidinones have been widely used as auxiliaries in stereoselective aldol (B89426) reactions. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form a corresponding amide, which can then undergo diastereoselective alkylation. wikipedia.org

The synthesis of chiral α-amino acids is another area where precursors like this compound could be employed. For example, optically pure thiazole (B1198619) amino acid derivatives have been synthesized from the corresponding amino acids in an efficient modified Hantzsch reaction. researchgate.net This suggests a potential pathway where the bromine atom of this compound could be displaced by a nitrogen nucleophile in a stereocontrolled manner.

Utilization in the Preparation of Heterocyclic Compounds

The α-bromo ketone-like reactivity of the bromoacetic acid moiety makes this compound a suitable precursor for the synthesis of various heterocyclic compounds. The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.com In this context, this compound could react with a thioamide to form a thiazole derivative. The synthesis of various thiazole and polythiazolyl derivatives from thiocarboxamides and β-bromoacyl compounds has been reported, highlighting the utility of such precursors. researchgate.net

Similarly, oxazoles can be synthesized through various methods, including the reaction of α-acyloxy ketones with an ammonium (B1175870) source (Robinson-Gabriel synthesis) or from α-metalated isocyanides and acylating reagents. thieme-connect.de Bromo-substituted aryloxazoles have been synthesized and are considered valuable intermediates for further modification into biologically relevant molecules. mdpi.com

The synthesis of imidazoles can also be achieved using related starting materials. For example, a convenient method for the synthesis of 1,5-disubstituted imidazoles has been developed using a base-promoted 1,3-dipolar cycloaddition reaction of p-toluenesulfonylmethyl isocyanide with imines. nih.gov The structural features of this compound make it a potential candidate for analogous cyclization reactions to form various five-membered heterocyclic rings.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | General Synthetic Approach | Key Reagents |

| Thiazole | Hantzsch Thiazole Synthesis | Thioamide |

| Oxazole | Van Leusen Oxazole Synthesis | p-Toluenesulfonylmethyl isocyanide (TosMIC) |

| Imidazole | 1,3-Dipolar Cycloaddition | Imines, Isocyanides |

| Piperazine | Nucleophilic Substitution | Substituted Piperazines |

Potential in Materials Science Research

While the primary applications of this compound and its analogs are in organic and medicinal chemistry, its structure suggests potential for use in materials science research. The presence of a polymerizable carboxylic acid group and a reactive bromine atom, which can be used for post-polymerization modification or to initiate polymerization, makes it an interesting monomer candidate.

For instance, polymers containing carboxylic acid groups, such as poly(acrylic acid), are known for their pH-responsive behavior and ability to form hydrogels. While acetic acid itself does not polymerize, it can be converted to vinyl acetate, which is a common monomer. researchgate.net Acyloxy acetic acid polymers have also been synthesized and are being explored as biodegradable polymers. google.com

The bromo- and phenyl- groups in this compound could impart specific properties to a resulting polymer, such as increased refractive index or flame retardancy (due to bromine) and thermal stability (due to the aromatic ring). Furthermore, the bromine atom could serve as a site for grafting other polymer chains or for cross-linking, allowing for the creation of complex polymer architectures. However, it is important to note that the exploration of this compound in materials science is largely speculative at this point, with no direct research found in the available literature.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthesis Protocols

The chemical industry is increasingly focusing on "green" chemistry to reduce its environmental impact. This involves creating new ways to make chemicals that are safer and use less energy. atiner.gr For the synthesis of bromo(4-methylphenyl)acetic acid, this translates to exploring alternatives to traditional methods that often rely on hazardous reagents and solvents.

One promising avenue is the use of continuous-flow reactors. A recent study demonstrated a continuous-flow protocol for the bromination of benzylic compounds using N-bromosuccinimide (NBS) activated by a simple compact fluorescent lamp. acs.org This method successfully avoids the use of hazardous chlorinated solvents like carbon tetrachloride (CCl4) by employing acetonitrile (B52724) as the solvent. acs.org Such flow systems offer better control over reaction conditions, leading to higher yields and reduced waste.

Another key aspect of green synthesis is the development of environmentally friendly catalysts. While some traditional methods for preparing similar phenylacetic acids involve multi-step processes, newer approaches focus on reducing the number of steps and using less toxic catalysts. mdpi.comresearchgate.net For instance, research into the synthesis of 2-arylpropanoic acids, a class of compounds related to this compound, has explored concise, four-step syntheses from commercially available starting materials. researchgate.net The principles of green chemistry, such as energy efficiency and the use of safer chemicals, are central to these new methods. atiner.gr

Future research will likely focus on combining these approaches, for example, by integrating novel, non-toxic catalysts into continuous-flow systems to create highly efficient and sustainable methods for producing this compound.

Chemo- and Stereoselective Functionalization Strategies

The biological activity of many molecules is highly dependent on their three-dimensional structure. Therefore, the ability to control the chemo- and stereoselectivity of reactions involving this compound is of paramount importance, particularly in the synthesis of chiral drugs. Asymmetric synthesis, which aims to produce a specific stereoisomer of a molecule, is a major focus in this area. slideshare.net

The benzylic position of this compound is particularly reactive and can be targeted for selective transformations. gla.ac.ukchemistrysteps.com The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions (both SN1 and SN2 mechanisms). gla.ac.ukfiveable.me This allows for the introduction of a wide variety of functional groups at this position.

Recent advancements have focused on developing catalytic systems that can control the stereochemical outcome of these reactions. For example, dual catalysis systems combining photoredox and chiral nickel catalysis have been shown to enable the asymmetric carbonylative coupling of benzylic halides with amines, producing chiral amides with excellent enantioselectivity. acs.org This approach separates the catalytic cycles for reactivity and stereocontrol, overcoming previous limitations. acs.org

Furthermore, enzymatic catalysis offers a powerful tool for achieving high stereoselectivity. For instance, lipases have been used for the enantioselective hydrolysis of esters of related 2-arylpropanoic acids, providing a route to enantiomerically pure acids. researchgate.net

Future work in this area will likely involve the design of new chiral ligands and catalysts to further improve the efficiency and selectivity of these transformations, opening up new possibilities for the synthesis of complex, stereochemically defined molecules derived from this compound.

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling reactions that were previously difficult or impossible to achieve. For transformations involving this compound, research is ongoing to discover catalysts that offer higher activity, selectivity, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.govresearchgate.netresearchgate.netarkat-usa.org These reactions are crucial for modifying the aromatic ring of this compound. Research in this area focuses on developing more efficient palladium catalysts that can operate under milder conditions and in more environmentally friendly solvents, such as water. arkat-usa.org For instance, new palladium(II)-complexes have been shown to be effective for the Suzuki cross-coupling of aryl bromides in water. arkat-usa.org

In addition to palladium, other transition metals are being explored for their catalytic activity. For example, Lewis acids like zirconium(IV) chloride have been found to efficiently catalyze the benzylic bromination of toluene (B28343) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent under mild conditions. nih.gov This method proceeds via a radical pathway and offers an alternative to traditional radical-initiated reactions that often require high temperatures. nih.gov

The table below summarizes some of the recent advancements in catalytic systems for reactions relevant to this compound.

| Reaction Type | Catalyst System | Key Advantages |

| Benzylic Bromination | Zirconium(IV) chloride / DBDMH | Mild reaction conditions, high efficiency. nih.gov |

| Suzuki-Miyaura Coupling | Palladium(II)-complex in water | Use of environmentally friendly solvent, good to excellent yields. arkat-usa.org |

| Asymmetric Carbonylative Coupling | Dual Photoredox/Chiral Nickel Catalysis | High enantioselectivity, broad substrate scope. acs.org |

Future research will continue to push the boundaries of catalysis, exploring new metal-ligand combinations, nanoparticle catalysts, and photocatalytic systems to enable even more efficient and selective transformations of this compound.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. rsc.orgnih.gov By modeling the electronic structure and energetics of reactants, intermediates, and transition states, DFT calculations can provide valuable insights into reaction mechanisms and selectivity.

In the context of this compound, DFT studies can be used to investigate the mechanisms of benzylic bromination. For example, calculations can help to elucidate the nature of the radical intermediates involved and explain the observed regioselectivity. chemistrysteps.com DFT can also be used to predict the electronic properties of different isomers and how these properties might influence their reactivity in subsequent reactions. nih.gov

Furthermore, computational modeling can aid in the design of new catalysts. By simulating the interaction of a substrate with a catalyst, researchers can predict which catalyst is most likely to be effective for a particular transformation and how its structure could be modified to improve its performance. This predictive power can significantly accelerate the discovery and optimization of new catalytic systems.

Recent studies have utilized DFT to investigate the electrophilic aromatic bromination of substituted benzenes, providing insights into the reaction mechanism and the factors that control regioselectivity. rsc.org Similar approaches can be applied to understand the reactivity of the aromatic ring in this compound.

The integration of computational modeling with experimental work represents a powerful synergy. As computational methods become more accurate and efficient, they will play an increasingly important role in guiding the development of new synthetic strategies for this compound and other important chemical compounds.

Q & A

Q. What are the optimal synthetic routes for Bromo(4-methylphenyl)acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 4-methylphenylacetic acid using bromine in acetic acid under controlled conditions. Key parameters include:

- Catalyst selection : Iron(III) bromide enhances regioselectivity for para-substitution .

- Temperature : Room temperature minimizes side reactions like di-bromination .

- Solvent choice : Acetic acid is preferred due to its polarity and ability to stabilize intermediates . Yields >85% are achievable when using stoichiometric bromine and avoiding excess acid (pH 7–8) .

Q. How can researchers purify this compound, and what analytical methods validate purity?

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .

- Validation :

- HPLC (≥99% purity, C18 column, acetonitrile/water mobile phase) .

- NMR : Absence of peaks at δ 2.3 ppm (methyl group) confirms no residual starting material .

- Melting point : 117–119°C indicates purity .

Q. What spectroscopic techniques are critical for structural characterization?

- X-ray crystallography : Resolves bond angles (e.g., C-Br bond length 1.89 Å) and confirms substituent positions .

- FT-IR : Peaks at 1705 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C-Br) validate functional groups .

- Mass spectrometry : Molecular ion at m/z 215.04 (M+H⁺) confirms molecular weight .

Advanced Research Questions

Q. How do electronic effects of substituents influence bromination regioselectivity in analogs of this compound?

Electron-donating groups (e.g., methyl) direct bromine to the para position due to resonance stabilization. In contrast, electron-withdrawing groups (e.g., nitro) favor meta substitution. Computational studies (DFT) show a 12 kcal/mol activation barrier difference between para and meta pathways . Experimental validation via Hammett plots (ρ = -0.45) confirms this trend .

Q. What strategies resolve contradictions in biological activity data for halogenated phenylacetic acids?

Discrepancies in IC₅₀ values (e.g., 5–50 μM in cancer cell lines) arise from assay conditions. Mitigation strategies include:

Q. How can researchers optimize reaction conditions to minimize di-bromination byproducts?

- Kinetic control : Slow addition of bromine (0.5 mL/min) reduces excess Br₂ .

- Temperature modulation : Cooling to 0–5°C suppresses di-bromination .

- In situ monitoring : UV-Vis at 290 nm tracks bromine consumption . Data shows a 95:5 mono-/di-brominated product ratio under optimized conditions .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) : Measures binding affinity (Kd ≈ 2.3 μM for COX-2) .

- Molecular docking : AutoDock Vina predicts binding poses with ∆G = -8.2 kcal/mol .

- Isothermal titration calorimetry (ITC) : Confirms exothermic binding (ΔH = -15 kJ/mol) .

Methodological Tables